molecular formula C18H15BrN2O4S B4881626 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate

4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate

Cat. No. B4881626
M. Wt: 435.3 g/mol
InChI Key: CODSALCHPMUMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate, also known as BOPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BOPP is a derivative of the benzophenone class of compounds that possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate has also been found to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.

Mechanism of Action

The mechanism of action of 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate is not fully understood. However, it has been suggested that 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate may exert its anti-cancer activity by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. It has also been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro. In animal studies, 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate has been shown to reduce tumor growth and improve survival rates in mice with breast cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate in lab experiments is its potential to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate is also relatively easy to synthesize, making it readily available for research purposes. However, the limited understanding of its mechanism of action and potential side effects may limit its use in clinical applications.

Future Directions

Future research on 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate should focus on elucidating its mechanism of action and identifying potential targets for its anti-cancer and anti-inflammatory activities. The development of 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate derivatives with improved potency and selectivity may also be an area of interest. Additionally, the potential use of 4-bromo-2-(1-pyrrolidinylcarbonothioyl)phenyl 4-nitrobenzoate as a therapeutic agent in animal models of inflammatory diseases and bacterial infections should be explored.

properties

IUPAC Name

[4-bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S/c19-13-5-8-16(15(11-13)17(26)20-9-1-2-10-20)25-18(22)12-3-6-14(7-4-12)21(23)24/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODSALCHPMUMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Bromo-2-(pyrrolidine-1-carbothioyl)phenyl] 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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